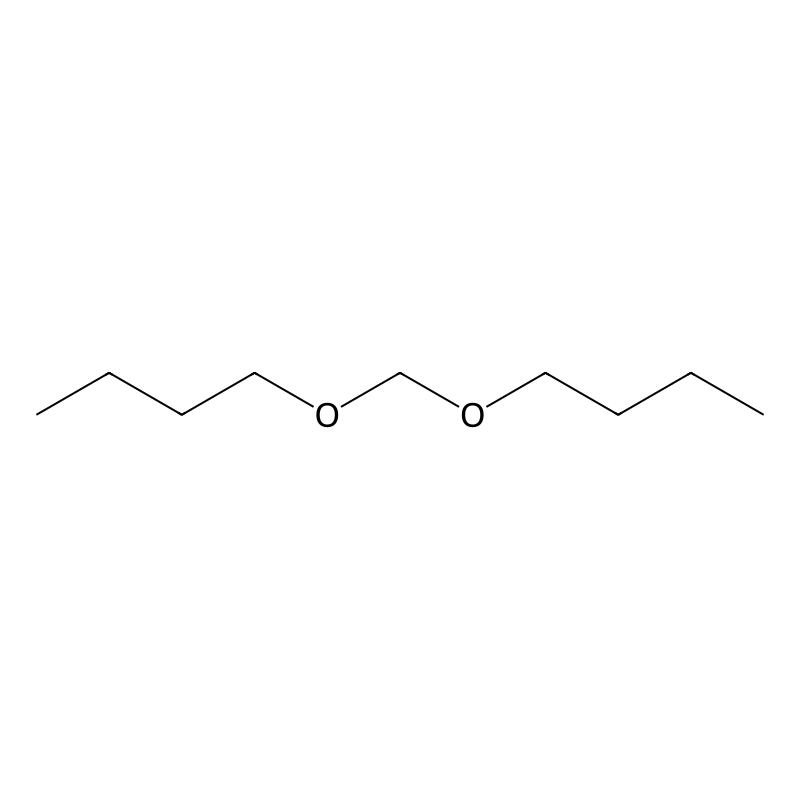Dibutoxymethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Alternative Fuel Oxygenate:
Some research suggests Dibutoxymethane could be a potential oxygenate for diesel fuels []. Oxygenates are additives that increase the oxygen content of fuel, promoting cleaner combustion and potentially reducing emissions. Studies have investigated the influence of DBM on exhaust emissions, but more research is needed to determine its effectiveness and impact compared to other oxygenates [].
Comonomer for Polymers:
Dibutoxymethane might have applications as a comonomer in the production of certain polymers, such as polyethylene []. Comonomers are monomers that are incorporated alongside the main monomer unit to alter the properties of the final polymer. Research suggests DBM could be a halogen-free comonomer option, potentially offering environmental benefits []. However, further investigation is needed to understand its impact on the performance and characteristics of the resulting polymers.
Other Potential Applications:
Limited information exists on other potential research applications of Dibutoxymethane. Some sources mention the possibility of its use in flavor and fragrance applications, but specific details are lacking and require further exploration [].
Dibutoxymethane is a chemical compound with the molecular formula and a molecular weight of 160.25 g/mol. It is classified as an oligoether or acetal, characterized by the presence of two butyl groups attached to a methylene group. This structure contributes to its unique properties, making it useful in various applications, particularly in the cosmetic and chemical industries. Dibutoxymethane is known for its role as a solvent and cleansing agent, often utilized in formulations for personal care products due to its emulsifying properties .
- Solvent action: Due to its miscibility with various solvents, Dibutoxymethane might act as a solvent for extracting or dissolving other compounds.
- Fuel additive: When added to diesel fuel, Dibutoxymethane is thought to reduce soot and nitrogen oxide formation through a yet to be elucidated mechanism.
Dibutoxymethane can be synthesized through several methods:
- Condensation Reaction: The primary method involves reacting formaldehyde (50% solution) with butanol in the absence of co-solvents. This process typically results in high yields of dibutoxymethane.
- Phase Transfer Catalysis: Another method studied involves using phase transfer catalysts to facilitate the reaction between butanol and formaldehyde in a chlorinated solvent system, promoting a more efficient synthesis pathway .
Dibutoxymethane finds extensive use in various fields:
- Cosmetics: It acts as a cleansing agent and solvent in personal care products, enhancing texture and stability.
- Chemical Industry: Utilized as an intermediate in synthesizing other chemical compounds.
- Pharmaceuticals: Potential applications in drug formulations due to its solubilizing properties.
Dibutoxymethane shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Diethyl ether | Commonly used as a solvent; lower boiling point. | |
| Dipropyl ether | Used in organic synthesis; slightly higher boiling point than dibutoxymethane. | |
| Dimethyl sulfoxide | Known for its ability to penetrate biological membranes; used as a solvent. |
Uniqueness of Dibutoxymethane: Dibutoxymethane's unique structure allows it to function effectively as both a solvent and emulsifier in cosmetic formulations, distinguishing it from simpler ethers like diethyl ether or dipropyl ether, which do not have similar applications in personal care products.
Physical Description
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 121 of 123 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (84.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (84.3%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Soap, cleaning compound, and toilet preparation manufacturing
Butane, 1,1'-[methylenebis(oxy)]bis-: ACTIVE








